
Chlorhydrate de 2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)méthyl)acétamide
Vue d'ensemble
Description
“2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is a chemical compound with the molecular formula C8H15ClN4O2 . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The InChI Code for this compound is 1S/C8H14N4O2.ClH/c1-5(2)8-11-7(14-12-8)4-10-6(13)3-9;/h5H,3-4,9H2,1-2H3,(H,10,13);1H .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 234.69 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Applications De Recherche Scientifique
Synthèse des indoles trisubstitués
Le composé peut être utilisé dans l'indolisation de Fischer à trois composants en un seul pot pour la synthèse rapide des indoles 1,2,3-trisubstitués . Ces indoles sont importants dans l'industrie pharmaceutique car ils sont présents dans des produits naturels et non naturels ayant une importance biologique.
Potentiel biologique des dérivés de l'indole
Les dérivés de l'indole, qui peuvent être synthétisés à partir de ce composé, ont montré une large gamme d'activités biologiques. Il s'agit notamment d'activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes et antimicrobiennes . L'échafaudage indole est un élément clé dans de nombreuses molécules médicamenteuses synthétiques.
Développement d'agents antiviraux
En particulier, les dérivés de 6-amino-4-alkylsubstitué-1H-indole-2-carboxylate substitué, qui peuvent être dérivés de ce composé, ont été rapportés comme étant des agents antiviraux puissants . Ils présentent une activité inhibitrice contre le virus de la grippe A et d'autres virus.
Applications anti-VIH
De nouveaux dérivés indolyle et oxochromenyle de la xanthénone, qui peuvent être synthétisés à partir de ce composé, ont été étudiés pour leurs propriétés anti-VIH. Des études d'amarrage moléculaire suggèrent que ces dérivés pourraient être efficaces contre le VIH-1 .
Recherche anticancéreuse
Les dérivés du composé peuvent être utilisés pour créer des molécules qui ciblent les cellules cancéreuses. Le système cyclique indole se retrouve souvent dans les composés ayant une activité anticancéreuse, ce qui en fait un outil précieux dans la recherche sur le cancer .
Études antimicrobiennes et antibactériennes
Les dérivés de ce composé peuvent être utilisés pour développer de nouveaux agents antimicrobiens et antibactériens. La diversité structurale qu'il offre permet d'explorer de nouveaux pharmacophores avec une efficacité potentielle contre diverses souches bactériennes .
Applications en science des matériaux
En raison du potentiel du composé à former des hétérocycles divers, il peut être utilisé dans la synthèse de matériaux ayant des propriétés spécifiques, telles que les polymères et les composites pour le stockage d'énergie et les applications biomédicales .
Mécanisme D'action
While the specific mechanism of action for “2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is not mentioned in the search results, it is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Safety and Hazards
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Propriétés
IUPAC Name |
2-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-5(2)8-11-7(14-12-8)4-10-6(13)3-9;/h5H,3-4,9H2,1-2H3,(H,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRCIOUIBVXRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)
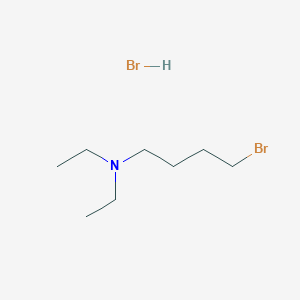

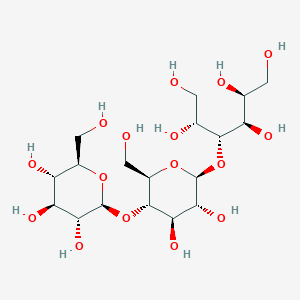
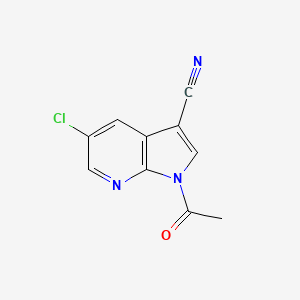
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)
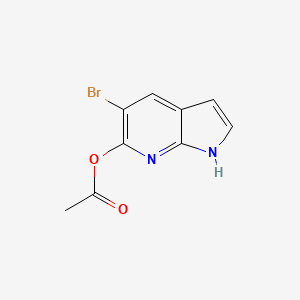

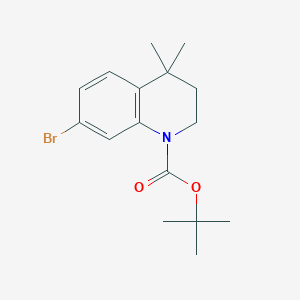
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)
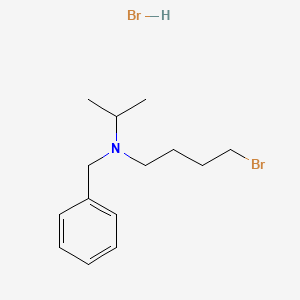


![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)